molecular formula C10H20ClNO2 B8016221 1-Piperidineacetic acid, alpha,3,5-trimethyl-, hydrochloride

1-Piperidineacetic acid, alpha,3,5-trimethyl-, hydrochloride

Cat. No.: B8016221
M. Wt: 221.72 g/mol
InChI Key: ROJQVYFKSSQXLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Piperidineacetic acid, alpha,3,5-trimethyl-, hydrochloride involves several steps, including the formation of the piperidine ring and subsequent functionalization. Industrial production methods often utilize optimized reaction conditions to achieve high yields and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Piperidineacetic acid, alpha,3,5-trimethyl-, hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Piperidineacetic acid, alpha,3,5-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Piperidineacetic acid, alpha,3,5-trimethyl-, hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the acetic acid and trimethyl groups.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    Piperidine-4-carboxylic acid: A derivative with a carboxylic acid group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-7-4-8(2)6-11(5-7)9(3)10(12)13;/h7-9H,4-6H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJQVYFKSSQXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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